![molecular formula C26H22BrN3O3 B2762226 5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 866144-88-9](/img/structure/B2762226.png)
5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine
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Description
5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H22BrN3O3 and its molecular weight is 504.384. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including those similar to the specified compound, have been studied for their antiviral properties. For instance, certain pyrazolo[3,4-d]pyrimidine analogues demonstrated potency against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990). Similarly, specific pyrimidine derivatives have shown inhibitory activity against DNA viruses and marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).
Anticancer Activity
Compounds with a pyrazolo[1,5-a]pyrimidine structure have been synthesized and evaluated for their anticancer properties. For example, a study on 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine showed moderate anticancer activity (Lu Jiu-fu et al., 2015).
Fluorescent Probes
The pyrazolo[1,5-a]pyrimidine derivatives have been utilized as intermediates for developing functional fluorophores. These compounds exhibit significant fluorescence properties, making them potentially useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Corrosion Inhibition
Pyrazolo[1,5-c]pyrimidine derivatives have been studied as corrosion inhibitors, particularly for carbon steel and stainless steels in cooling water systems. Their effectiveness in inhibiting corrosion has implications for their use in industrial applications (Mahgoub et al., 2010).
Xanthine Oxidase Inhibition
Pyrazolo[1,5-alpha]pyrimidines have been synthesized and tested as inhibitors of xanthine oxidase, a key enzyme involved in purine metabolism. Their inhibitory activity has implications for the treatment of conditions like gout or hyperuricemia (Springer et al., 1976).
Phosphodiesterase Inhibitors
Certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as inhibitors of cyclic AMP phosphodiesterase, an enzyme involved in numerous cellular processes. This suggests potential therapeutic applications for these compounds (Novinson et al., 1975).
Bioimaging and Radiopharmaceuticals
Pyrazolo[1,5-a]pyrimidineacetamides have been developed as selective ligands for imaging the translocator protein (18 kDa) using PET imaging, indicating their potential in diagnostic radiology and bioimaging applications (Dollé et al., 2008).
Enzyme Inhibition Studies
The derivatives of pyrazolo[1,5-a]pyrimidine have been studied as inhibitors of various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, suggesting their potential in therapeutic interventions for diseases related to these enzymes (Goudgaon et al., 1993).
Development of Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, highlighting their significance in the development of new therapeutic agents (Rahmouni et al., 2016).
properties
IUPAC Name |
5-(5-bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O3/c1-15-14-30-26(20(13-28-30)17-6-9-21(31-2)23(12-17)33-4)29-25(15)18-5-8-19-16(11-18)7-10-22(32-3)24(19)27/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBAEUHTVZJUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C3=CC(=C(C=C3)OC)OC)N=C1C4=CC5=C(C=C4)C(=C(C=C5)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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